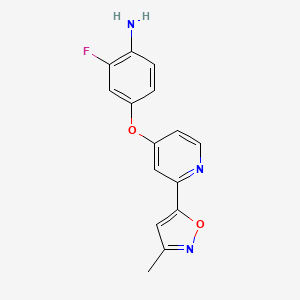
(R,S)-Benthiavalicarb-isopropyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate and a fluorobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Carbamate Formation: The carbamate group is introduced by reacting the intermediate with isocyanates under mild conditions.
Final Coupling: The final step involves coupling the fluorobenzothiazole intermediate with the isopropyl group using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzothiazole ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate involves its interaction with specific molecular targets. The fluorobenzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
Isopropyl {®-1-[(S)-1-(benzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Lacks the fluorine atom, which may result in different biological activity.
Isopropyl {®-1-[(S)-1-(6-chlorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
The presence of the fluorine atom in isopropyl {®-1-[(S)-1-(6-fluorobenzothiazol-2-yl)ethylcarbamoyl]-2-methylpropyl}carbamate imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C18H24FN3O3S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
propan-2-yl N-[(2R)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15+/m0/s1 |
InChI Key |
USRKFGIXLGKMKU-XHDPSFHLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@@H](C(C)C)NC(=O)OC(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 9-methyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate](/img/structure/B8391386.png)

![3-Hydroxy-5-[(pyridin-4-ylmethyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B8391402.png)


![methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8391428.png)





